molecular formula C8H8F4N2O B1527310 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine CAS No. 1251097-55-8

2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine

Cat. No. B1527310
M. Wt: 224.16 g/mol
InChI Key: YWCQTFCDORPGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine include its molecular formula (C8H8F4N2O), molecular weight (224.16 g/mol), and its classification as a phenylpyridine . Other specific properties like melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Catalysis and Electrochemical Applications

A study by Matson et al. (2012) discusses the use of Fe(III)-meso-tetra(pyridyl)porphyrins as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions, emphasizing the role of pyridyl derivatives in promoting selectivity for the desired reduction reactions. The inward-pointing pyridinium groups influence proton delivery, showcasing the potential of pyridine derivatives in catalytic applications (Matson et al., 2012).

Organic Synthesis

The versatility of pyridine and its derivatives in organic synthesis is illustrated by Kang et al. (2015) and Zhu et al. (2017), who explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds. These studies highlight the efficient generation of conjugated azomethine ylides and their subsequent transformations, underlining the utility of pyridine derivatives in constructing complex organic frameworks (Kang et al., 2015); (Zhu et al., 2017).

Material Science

Chambers et al. (2004) utilized 4-alkoxy-tetrafluoropyridine derivatives for synthesizing macrocyclic ring systems, which included pyridine units. This research opens avenues for the development of new materials with potential applications in molecular recognition and catalysis (Chambers et al., 2004).

Green Chemistry

Karimian and Tajik (2014) reported on the green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as a catalyst. This study exemplifies the commitment to developing environmentally friendly synthesis methods leveraging the unique properties of pyridine derivatives (Karimian & Tajik, 2014).

Advanced Organic Synthesis Techniques

The work of Yin et al. (2007) presents a general and efficient method for the 2-amination of pyridines and quinolines, showcasing the broad applicability of pyridine derivatives in advanced organic synthesis strategies. This highlights the role of pyridine derivatives in facilitating complex chemical transformations (Yin et al., 2007).

Safety And Hazards

Safety precautions for handling 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-3-5(13)1-2-14-6/h1-3,7H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCQTFCDORPGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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